4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
CAS No.: 2549041-22-5
Cat. No.: VC11842781
Molecular Formula: C15H16F2N8
Molecular Weight: 346.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549041-22-5 |
|---|---|
| Molecular Formula | C15H16F2N8 |
| Molecular Weight | 346.34 g/mol |
| IUPAC Name | 4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C15H16F2N8/c1-9-21-11(13(16)17)6-12(22-9)24-2-4-25(5-3-24)15-10-7-20-23-14(10)18-8-19-15/h6-8,13H,2-5H2,1H3,(H,18,19,20,23) |
| Standard InChI Key | GLRUMXIMCQZIEY-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4)C(F)F |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4)C(F)F |
Introduction
4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound featuring a pyrimidine core with a difluoromethyl group, a methyl group, and a piperazine moiety linked to a pyrazolo[3,4-d]pyrimidine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research.
Synthesis and Chemical Reactivity
The synthesis of 4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. These pathways require precise control of reaction conditions to ensure high yields and purity of the final product. The difluoromethyl group can participate in nucleophilic substitution reactions, while the piperazine ring can undergo transformations such as alkylation and acylation.
Biological Activities and Potential Applications
Compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have shown significant biological activities, particularly as potential therapeutic agents against various diseases. The presence of this scaffold in 4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine suggests potential applications in cancer treatment and other therapeutic areas.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)pyrimidine | Lacks difluoromethyl group | Anticancer activity |
| 6-Difluoromethyl-pyrazolo[3,4-b]pyridine | Similar difluoromethyl substitution | Antimicrobial properties |
| 4-Chloro-pyrazolo[3,4-d]pyrimidine | Contains chlorine instead of difluoromethyl | PDE inhibitor |
These comparisons highlight the unique structural features and potential biological activities of 4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine.
Interaction Studies and Mechanism of Action
Interaction studies involving this compound focus on its binding affinity to various biological targets such as enzymes or receptors. Techniques like NMR spectroscopy and mass spectrometry are crucial for understanding the mechanism of action and optimizing pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume